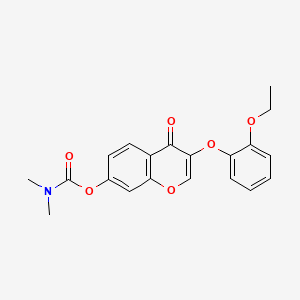

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with an ethoxyphenoxy group at the 3-position and a dimethylcarbamate group at the 7-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Preparation of 2-ethoxyphenol: This can be achieved by the reaction of catechol with ethyl bromide in the presence of a base such as potassium carbonate.

Formation of 2-ethoxyphenoxy acetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethoxyphenoxy acetic acid.

Cyclization to form chromen-4-one: The 2-ethoxyphenoxy acetic acid undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the chromen-4-one core.

Introduction of the dimethylcarbamate group: Finally, the chromen-4-one derivative is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylcarbamate group at the 7-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxyphenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate exhibit anticancer properties. A study on chromene derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure of the compound suggests it may interact with specific cellular targets involved in cancer progression.

Antioxidant Properties

Compounds featuring the chromene structure have been linked to antioxidant activities. The presence of phenolic groups enhances their ability to scavenge free radicals, thus providing protection against oxidative stress. Studies have shown that similar compounds can significantly reduce oxidative damage in cellular models, indicating potential therapeutic benefits for diseases associated with oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives has been widely documented. Research has shown that this compound could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents.

Herbicidal Activity

The structural characteristics of this compound suggest potential applications as a herbicide. Similar compounds have been studied for their ability to inhibit weed growth by disrupting metabolic pathways in plants. The effectiveness as a herbicide can be attributed to its selective action against specific plant species while being less harmful to crops.

Pest Control

Beyond herbicidal properties, the compound may also serve as an insecticide or fungicide. Research into related chromene derivatives has shown promising results in repelling or killing pests, which can be crucial for sustainable agriculture practices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Székely et al., 2008 | Anticancer Activity | Identified chromene derivatives that induce apoptosis in cancer cells through mitochondrial pathways. |

| PMC8623194 | Antioxidant Properties | Demonstrated significant radical scavenging activity in vitro, suggesting protective effects against oxidative stress-related diseases. |

| IJCMA 2016 | Antimicrobial Efficacy | Showed that related compounds exhibited strong antibacterial activity against E. coli and S. aureus, indicating potential for antibiotic development. |

| Patent EP1426365B9 | Herbicidal Potential | Described the herbicidal activity of phenoxy derivatives, suggesting a pathway for developing new agricultural chemicals based on similar structures. |

Mécanisme D'action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibition of enzymes: The compound may inhibit enzymes involved in key biological processes, leading to modulation of cellular functions.

Interaction with receptors: It may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

Modulation of gene expression: The compound may influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can be compared with other similar compounds, such as:

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yldiethylcarbamate: Similar structure but with diethylcarbamate group instead of dimethylcarbamate.

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methylcarbamate: Similar structure but with methylcarbamate group instead of dimethylcarbamate.

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl ethylcarbamate: Similar structure but with ethylcarbamate group instead of dimethylcarbamate.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.

Activité Biologique

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound that belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a chromenone backbone, which is modified with an ethoxyphenoxy group and a dimethylcarbamate moiety. The synthesis typically involves the reaction of 2-ethoxyphenol derivatives with appropriate carbamates under controlled conditions to yield the desired chromenone structure.

Anticancer Activity

Research has indicated that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but is expected to be promising based on the structure-activity relationship observed in related compounds.

Antioxidant Properties

Chromones are recognized for their ability to scavenge free radicals, thereby exerting protective effects against oxidative stress. The presence of the ethoxy and carbamate groups may enhance the electron-donating capacity of this compound, contributing to its antioxidant potential. In vitro assays measuring DPPH radical scavenging activity could provide quantitative insights into its effectiveness.

Anti-inflammatory Effects

The anti-inflammatory properties of chromenone derivatives have been documented in various studies. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which play crucial roles in inflammatory processes. The potential of this compound to modulate these pathways warrants further investigation.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, leading to altered gene expression related to cell survival.

- Induction of Apoptosis : Evidence suggests that chromenones can trigger apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or caspase activation.

Research Findings and Case Studies

A review of literature reveals several studies that highlight the biological activities associated with chromenone derivatives:

Propriétés

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-4-24-15-7-5-6-8-16(15)27-18-12-25-17-11-13(26-20(23)21(2)3)9-10-14(17)19(18)22/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTWAYHFQCGCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.